molecular formula C14H23N B6247045 (1-amino-2,2-diethylbutyl)benzene CAS No. 408330-79-0

(1-amino-2,2-diethylbutyl)benzene

Cat. No.: B6247045
CAS No.: 408330-79-0
M. Wt: 205.3
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Description

(1-amino-2,2-diethylbutyl)benzene, also known by its IUPAC name 2,2-diethyl-1-phenylbutan-1-amine, is an organic compound with the molecular formula C14H23N. This compound features a benzene ring substituted with a butyl chain that contains an amino group and two ethyl groups. It is a liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-2,2-diethylbutyl)benzene typically involves the alkylation of benzene derivatives followed by amination. One common method is the Friedel-Crafts alkylation of benzene with 2,2-diethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-amino-2,2-diethylbutyl)benzene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

(1-amino-2,2-diethylbutyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    (1-amino-2,2-dimethylpropyl)benzene: Similar structure but with methyl groups instead of ethyl groups.

    (1-amino-2,2-diethylpropyl)benzene: Similar structure but with a propyl chain instead of a butyl chain.

    (1-amino-2,2-diethylbutyl)phenol: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness

(1-amino-2,2-diethylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the amino group and the bulky ethyl groups on the butyl chain can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2,2-diethyl-1-phenylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11,13H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXIBWEBUQQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408330-79-0
Record name (1-amino-2,2-diethylbutyl)benzene
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